molecular formula C3H8BNO3 B3268819 Acetamidomethylboronic Acid CAS No. 497258-71-6

Acetamidomethylboronic Acid

Cat. No. B3268819
CAS RN: 497258-71-6
M. Wt: 116.91 g/mol
InChI Key: NMDBCQJRADLOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamidomethylboronic Acid is a boronic acid derivative . It has a molecular weight of 116.91 . The IUPAC name for this compound is (acetylamino)methylboronic acid .


Molecular Structure Analysis

The molecular formula of Acetamidomethylboronic Acid is C3H8BNO3 . The InChI code for this compound is 1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) .


Chemical Reactions Analysis

Boronic acids, including Acetamidomethylboronic Acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .


Physical And Chemical Properties Analysis

Acetamidomethylboronic Acid is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Sensing Applications

Boronic acids, including (acetamidomethyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection . Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown growth in the area of protein manipulation . They have been used for electrophoresis of glycated molecules .

Separation Technologies

Boronic acids have been employed in separation technologies . They have been used as building materials for microparticles for analytical methods .

Development of Therapeutics

Boronic acids are increasingly being seen in approved drugs . For example, vaborbactam or bortezomib . They are also investigated as reversible covalent inhibitors .

Saccharide Sensors

Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species . This is particularly relevant in medicine for the detection of glucose in diabetes patients .

Future Directions

Boronic acids, including Acetamidomethylboronic Acid, are being increasingly utilized in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential applications of boronic acids .

Mechanism of Action

Target of Action

(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (Acetamidomethyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general have been investigated for their potential use in medicinal chemistry .

Result of Action

The primary result of the action of (Acetamidomethyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (Acetamidomethyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .

properties

IUPAC Name

acetamidomethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBCQJRADLOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CNC(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidomethylboronic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamidomethylboronic Acid
Reactant of Route 2
Reactant of Route 2
Acetamidomethylboronic Acid
Reactant of Route 3
Acetamidomethylboronic Acid
Reactant of Route 4
Acetamidomethylboronic Acid
Reactant of Route 5
Acetamidomethylboronic Acid
Reactant of Route 6
Acetamidomethylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.